molecular formula C21H27N5O3 B7135377 N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7135377
M. Wt: 397.5 g/mol
InChI Key: HZJMJUAMVCAFOC-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound that features a pyrrolidine and pyridazine core structure

Properties

IUPAC Name

N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-28-17-11-16(12-18(13-17)29-2)26-10-7-15(14-26)22-21(27)19-5-6-20(24-23-19)25-8-3-4-9-25/h5-6,11-13,15H,3-4,7-10,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJMJUAMVCAFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCC(C2)NC(=O)C3=NN=C(C=C3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolidine and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Chemical Reactions Analysis

N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine core and may have similar biological activities.

    Pyridazine derivatives: These compounds share the pyridazine core and may have similar chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications.

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